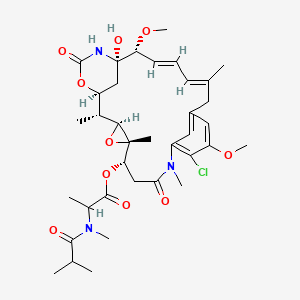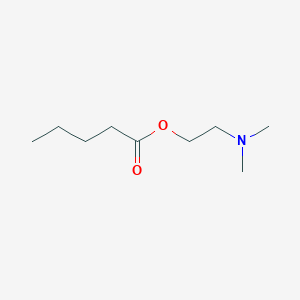
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anilino group attached to an ethylidene moiety, which is further connected to an indene dione framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of aniline with an appropriate indene dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazones or amines.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazones or amines. Substitution reactions result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe or ligand in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Anilinoethylidene)-2,4(3H,5H)-thiophenedione
- 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behavior, biological activity, and industrial utility, making it a valuable compound for various research and development efforts.
Propiedades
Número CAS |
25083-69-6 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)inden-1-one |
InChI |
InChI=1S/C17H13NO2/c1-11(18-12-7-3-2-4-8-12)15-16(19)13-9-5-6-10-14(13)17(15)20/h2-10,19H,1H3 |
Clave InChI |
IEGGAERFEYQCSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


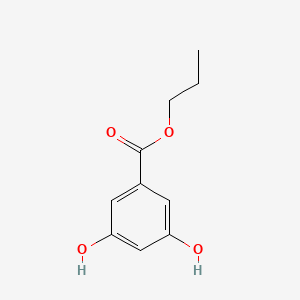

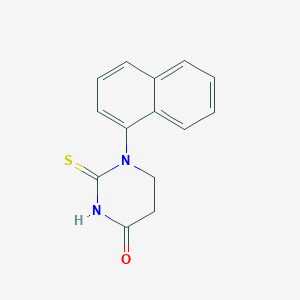
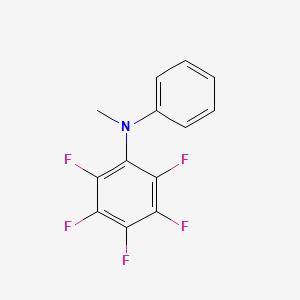
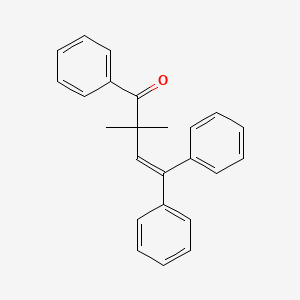
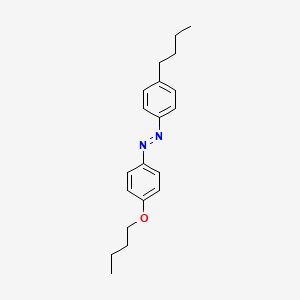
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
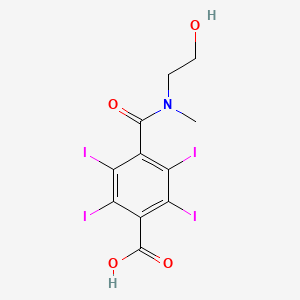

![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
